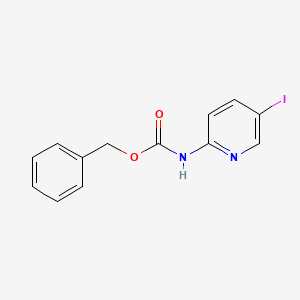

benzyl N-(5-iodopyridin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

benzyl N-(5-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C13H11IN2O2 It is a derivative of carbamate, featuring a benzyl group attached to a 5-iodopyridin-2-yl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-iodopyridin-2-yl)carbamate typically involves the reaction of 5-iodopyridin-2-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

benzyl N-(5-iodopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Applications De Recherche Scientifique

benzyl N-(5-iodopyridin-2-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of benzyl N-(5-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl carbamate moiety can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. Additionally, the iodine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl (5-bromopyridin-2-yl)carbamate

- Benzyl (5-chloropyridin-2-yl)carbamate

- Benzyl (5-fluoropyridin-2-yl)carbamate

Uniqueness

benzyl N-(5-iodopyridin-2-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Activité Biologique

Benzyl N-(5-iodopyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Src Homology-2 Phosphatase (SHP2). This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Chemical Formula : C12H10N2O2I

- Molecular Weight : 304.12 g/mol

The presence of the iodine atom in the pyridine ring enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological evaluation.

The primary mechanism of action for this compound involves the inhibition of SHP2, a phosphatase implicated in various cancers, including myelomonocytic leukemias and neuroblastoma. SHP2 is known to play a critical role in signaling pathways that promote cell proliferation and survival. By inhibiting SHP2, this compound may disrupt these pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | 12.5 | Significant growth inhibition |

| HCT116 (Colon Cancer) | 10.0 | High potency against proliferation |

The compound's effectiveness varies across different cancer types, suggesting that it may be particularly useful in targeting specific malignancies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses moderate inhibitory effects against certain bacterial strains, although further research is necessary to quantify this activity and explore its potential as an antibiotic agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study in Melanoma Treatment :

- A study involving melanoma cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to SHP2 inhibition, leading to enhanced apoptosis markers.

-

Evaluation in Combination Therapy :

- In combination with other chemotherapeutic agents, this compound showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

-

In Vivo Efficacy :

- Animal models treated with this compound demonstrated significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent.

Propriétés

IUPAC Name |

benzyl N-(5-iodopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXAKDLRZNVQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.